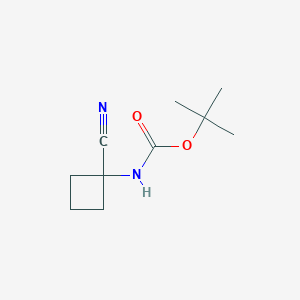

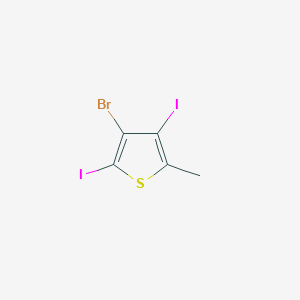

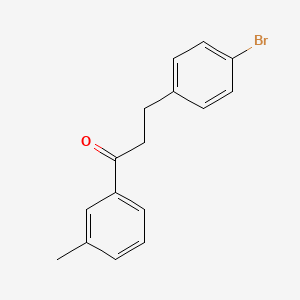

![molecular formula C10H9F3O B1522527 2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane CAS No. 850402-27-6](/img/structure/B1522527.png)

2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane

Overview

Description

2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane is an organic compound. It is used as an intermediate in the synthesis of more complex pharmaceutical compounds .

Synthesis Analysis

The synthesis of 2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane involves several steps. In one method, tetrahydrofuran (THF) and the synthetic chloro-5-trifluoromethyl of 2-isobutyramide are added under nitrogen protection. The mixture is cooled to below -25 ℃, and butyllithium/hexane solution is dripped in. After the reaction, water is added and the mixture is heated to 48 ℃~52 ℃ for stirring .Molecular Structure Analysis

The molecular structure of 2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane can be represented by the IUPAC name 2-methyl-2-[3-(trifluoromethyl)phenyl]oxirane . The molecular weight of this compound is 202.18 .Chemical Reactions Analysis

The chemical reactions of 2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane involve several steps. For instance, upon reaction with methyl iodide, benzyl chloride, or acetic anhydride, this compound gives N-substituted products .Physical And Chemical Properties Analysis

The physical form of 2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane is a liquid . It has a molecular weight of 202.18 .Scientific Research Applications

Medicine: Synthesis of Pharmacologically Active Compounds

2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane serves as a precursor in the synthesis of various pharmacologically active compounds. Its reactivity allows for the introduction of the trifluoromethyl group into molecules, which can significantly alter the biological activity of the compounds .

Agriculture: Development of Agrochemicals

In agriculture, this compound is utilized in the development of agrochemicals. The trifluoromethyl group is often incorporated into pesticides and herbicides due to its ability to enhance the binding affinity of these agents to their biological targets .

Material Science: Creation of Advanced Polymers

The oxirane ring in 2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane can undergo ring-opening polymerization, leading to the creation of advanced polymers with unique properties such as increased thermal stability and chemical resistance, useful in various industrial applications .

Environmental Science: Study of Atmospheric Chemistry

This compound is studied in environmental science, particularly in atmospheric chemistry, to understand the behavior and impact of fluorinated compounds in the environment. Its volatility makes it a compound of interest in the study of air pollution and long-range atmospheric transport .

Biochemistry: Probing Enzymatic Reactions

In biochemistry, 2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane is used to probe enzymatic reactions. The compound can act as a substrate or inhibitor for certain enzymes, helping to elucidate the mechanisms of enzyme action and the role of fluorinated compounds in biological systems .

Pharmacology: Drug Design and Discovery

Pharmacologically, the trifluoromethyl group is known to improve the metabolic stability and lipophilicity of drug candidates. Therefore, 2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane is valuable in the drug design and discovery process, where it can be used to modify the pharmacokinetic properties of new drugs .

properties

IUPAC Name |

2-methyl-2-[3-(trifluoromethyl)phenyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-9(6-14-9)7-3-2-4-8(5-7)10(11,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZPZRNVBXWJGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

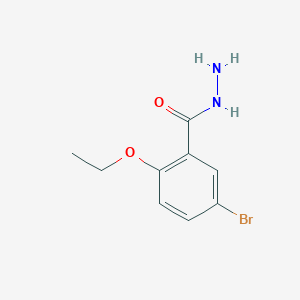

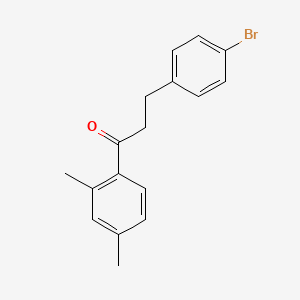

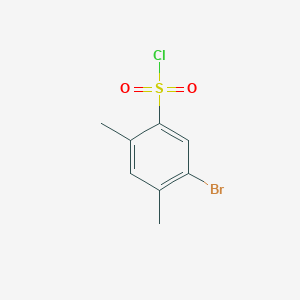

![tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1522457.png)

![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate](/img/structure/B1522458.png)